N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide
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Overview
Description
N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and acetamide groups. Common synthetic routes may include:
Formation of Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions using chlorinated aromatic compounds.
Formation of Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(4-chlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-chlorophenyl)-2-{3-oxo-1-[2-(4-phenylpiperazino)acetyl]-2-piperazinyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-1-[2-(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O3/c25-19-8-4-5-9-20(19)27-22(31)16-21-24(33)26-10-11-30(21)23(32)17-28-12-14-29(15-13-28)18-6-2-1-3-7-18/h1-9,21H,10-17H2,(H,26,33)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHDHSBLWBPJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2Cl)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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